molecular formula C14H18N2O4 B13463769 4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid

4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid

Cat. No.: B13463769
M. Wt: 278.30 g/mol
InChI Key: SROBJXVWZFGRMV-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C19H26N2O6. It is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid typically involves the following steps:

    Protection of the amine group: The piperidine ring is first protected by introducing a benzyloxycarbonyl (Cbz) group.

    Formation of the carboxylic acid: The protected piperidine is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position.

    Deprotection: Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: Contains both Boc and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

    4-Formyl-N-Cbz-piperidine: Similar structure with a formyl group instead of a carboxylic acid group.

Uniqueness

4-(((Benzyloxy)carbonyl)amino)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c17-12(18)14(6-8-15-9-7-14)16-13(19)20-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,16,19)(H,17,18)

InChI Key

SROBJXVWZFGRMV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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